Campesteryl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Campesteryl acetate is a natural compound that is found in a variety of plant and animal sources. It is a type of sterol ester that has been studied extensively for its potential use in various scientific applications. Campesteryl acetate is synthesized by the esterification of campesterol with acetic acid, and it has been shown to have a number of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Utilization
- Synthesis of Campesteryl Acetate: Campesteryl acetate and its epimers have been synthesized starting from optically active compounds. These epimers show different utilization by certain larvae, indicating a potential application in biological studies (Ikan, Markus, & Bergmann, 1970).
Biosynthesis Studies
- Biosynthesis in Plant Cells: In cultured cells of Amsonia elliptica, campesteryl acetate plays a role in the biosynthesis of 24-methylcholesterols, demonstrating its importance in plant sterol metabolism (Seo et al., 1992).
Enzyme Research
- Enzyme Immunoassays Utilization: Campesteryl acetate has been used in enzyme immunoassays for determining certain cyclic monophosphates, showcasing its utility in biochemical assays (Pradelles et al., 1989).
Plant Sterol Research
- Modulation of Cytokine Production: Research on plant sterols including campesteryl acetate has shown their potential in modulating cytokine production in human T cells, indicating immunomodulatory properties (Aherne & O'Brien, 2008).
- Cytotoxic Components in Plants: The sterols, including campesteryl acetate, isolated from certain plants have demonstrated cytotoxic activities against human carcinoma cell lines, suggesting potential therapeutic applications (Malek et al., 2009).
NMR Spectroscopy Studies
- NMR Spectroscopy of Sterols: NMR spectroscopy has been utilized to study the spectra of campesteryl acetate and its isomers, providing insights into its structural characteristics (Thompson et al., 1972).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties: Campesteryl acetate has been identified in plants exhibiting antimicrobial and antioxidant activities, indicating its potential in natural product research for medical applications (Achika et al., 2020).
Nutritional and Health Implications
- Phytosterol Content in Human Tissues: Campesteryl acetate, as a phytosterol, has been measured in human tissues and plasma, providing insights into its role and concentration in human health (Haddad et al., 1970).
properties
CAS RN |
1900-53-4 |
---|---|
Product Name |
Campesteryl acetate |
Molecular Formula |
C30H50O2 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h10,19-21,24-28H,8-9,11-18H2,1-7H3/t20-,21-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
InChI Key |
JOBAYBRAHVTSSW-NTUCOQBPSA-N |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
synonyms |
campesterol acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.